Ácido 3-(2,2,3,3-tetrafluoropropoxi)propanoico

Descripción general

Descripción

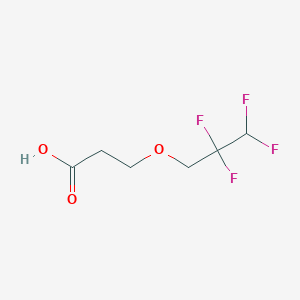

“3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid” is a perfluorinated compound that is 2-propoxypentanoic acid in which all 11 of the hydrogens attached to carbon atoms have been replaced by fluorine atoms . It has been used as an alternative to perfluorooctanoic acid in the fluoropolymer industry for years .

Molecular Structure Analysis

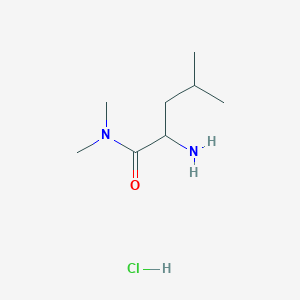

The molecular formula of this compound is C3F7OCF(CF3)COOH . The InChI representation is InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 330.05 g/mol . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Industria electrónica

Las propiedades del compuesto podrían aprovecharse en la industria electrónica, particularmente en el desarrollo de recubrimientos de fluoropolímeros que proporcionan aislamiento y protección para los componentes electrónicos.

Cada aplicación aprovecha las propiedades únicas del “Ácido 3-(2,2,3,3-tetrafluoropropoxi)propanoico”, como su estabilidad y reactividad debido a la presencia de átomos de flúor, para innovar y mejorar varios campos de la investigación científica. Si bien los resultados de la búsqueda proporcionaron una descripción general, las aplicaciones específicas mencionadas anteriormente se extrapolan en base a las características y usos típicos de los compuestos orgánicos fluorados en estos campos .

Safety and Hazards

This compound has been used as an alternative to perfluorooctanoic acid in the fluoropolymer industry for years. Its widespread environmental distribution, high bioaccumulation capability, and human exposure have caused great concern, particularly as its potential toxicity and health risk is still largely unknown .

Mecanismo De Acción

Target of Action

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is a perfluorinated compound It’s known that perfluorinated compounds often interact with proteins and enzymes in the body, altering their function and potentially leading to various health effects .

Mode of Action

As a perfluorinated compound, it may interact with various biological targets, potentially altering their function

Biochemical Pathways

Perfluorinated compounds are known to have widespread environmental distribution and high bioaccumulation capability . They can affect various biochemical pathways, potentially leading to a range of health effects.

Pharmacokinetics

Perfluorinated compounds are known for their persistence in the environment and in biological systems due to their resistance to degradation . This could potentially impact the bioavailability of the compound.

Result of Action

It’s known that perfluorinated compounds can cause a variety of health effects due to their interaction with various biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid. As a perfluorinated compound, it is resistant to degradation and can persist in the environment for a long time . This persistence can lead to widespread environmental distribution and high bioaccumulation, potentially influencing the compound’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a Bronsted acid, capable of donating a proton to acceptor molecules. In biochemical systems, 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The interaction between 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid and these enzymes can lead to the formation of intermediate products that participate in further biochemical reactions .

Cellular Effects

The effects of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid can lead to alterations in the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. One notable mechanism is the inhibition of enzyme activity through direct binding to the active site, preventing substrate access and subsequent catalysis. Furthermore, 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation in the presence of certain environmental factors. Long-term exposure to 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid has been associated with persistent alterations in cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical impact of this compound .

Dosage Effects in Animal Models

The effects of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid vary with different dosages in animal models. At low doses, this compound may exert minimal effects on physiological processes, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid can cause liver toxicity, immune system suppression, and disruptions in endocrine function. These findings underscore the importance of dose-dependent studies to determine the safe and effective use of this compound in various applications .

Metabolic Pathways

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid, leading to the formation of reactive intermediates. These intermediates can then be conjugated with glutathione or other molecules, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cell, 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through the presence of targeting signals or post-translational modifications. The localization of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization may enhance its impact on cellular energy metabolism, while nuclear localization can affect gene expression and DNA repair processes .

Propiedades

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O3/c7-5(8)6(9,10)3-13-2-1-4(11)12/h5H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNWNOOHLITDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

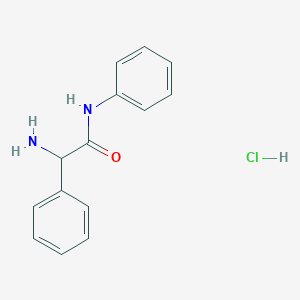

![N-cyclopropyl-4-{[(2-furylmethyl)amino]methyl}benzamide hydrochloride](/img/structure/B1372249.png)